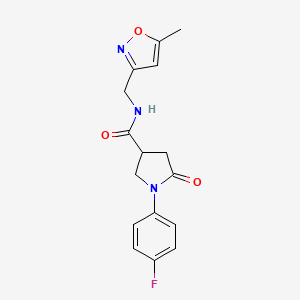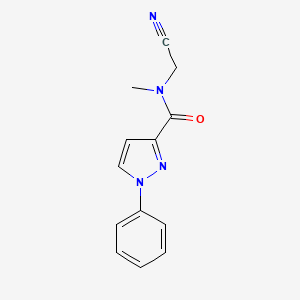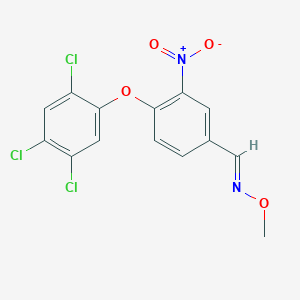
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide, also known as CM156, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. CM156 has been found to exhibit unique pharmacological properties, making it a promising candidate for various research applications.
作用机制
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is not fully understood, but it is believed to interact with various receptors and ion channels in the body. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has also been found to interact with the TRPV1 ion channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to have various biochemical and physiological effects on the body. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to reduce pain by inhibiting the activation of nociceptive neurons.
实验室实验的优点和局限性
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is its unique pharmacological properties, which make it a promising candidate for various research applications. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is its complex synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is not fully understood, which can make it difficult to interpret research results.
未来方向
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain management. Another potential direction is to investigate its potential side effects and toxicity in animal models. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with 2-bromo-1-cyano-1,2-dimethylpropane to form the intermediate product, 2-(4-methylpiperidin-1-yl)-N-(1-bromo-1,2-dimethylpropyl)propanamide. This intermediate product is then reacted with sodium cyanide to form N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. In pain management research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)propanamide has been found to have analgesic properties, making it a potential treatment for chronic pain.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)17-14(19)13(4)18-8-6-12(3)7-9-18/h11-13H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMCFMOLPVAWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673656.png)
![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)
![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)
![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)
![3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine](/img/structure/B2673669.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)

![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)

